Racephenicol

説明

Racephenicol is a compound used for bacterial infections . It is also known as GLITISOL .

Molecular Structure Analysis

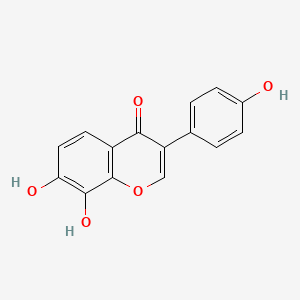

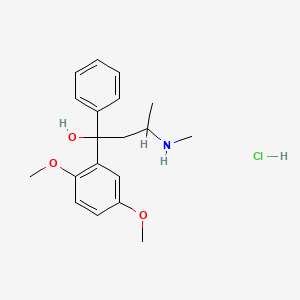

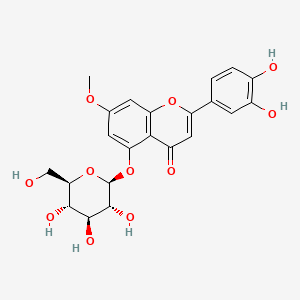

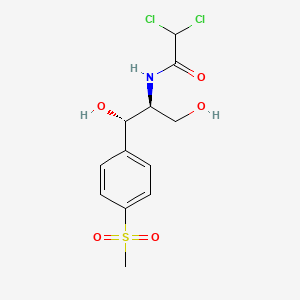

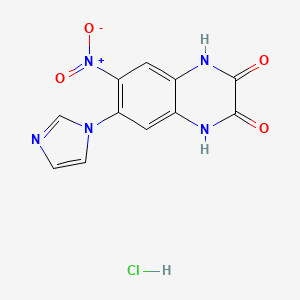

Racephenicol has a molecular formula of C12H15Cl2NO5S and a molecular weight of 356.222 . The structure of a molecule can be analyzed using various techniques such as molecular dynamics simulations and molecular structure similarity analysis .Physical And Chemical Properties Analysis

Racephenicol’s physical and chemical properties include a density of 1.5±0.1 g/cm3, boiling point of 695.9±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.3 mmHg at 25°C . It also has a molar refractivity of 79.8±0.4 cm3, a polar surface area of 112 Å2, and a molar volume of 238.8±3.0 cm3 .科学的研究の応用

Pharmacokinetic Studies

Racephenicol has been the subject of pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion in the body. A study involved the simultaneous analysis of thiamphenicol and its prodrug thiamphenicol glycinate in human plasma and urine by high-performance liquid chromatography . These studies are crucial for determining the appropriate dosages for therapeutic use and understanding how the drug interacts with the body over time.

Antibiotic Resistance Research

The impact of Racephenicol on antibiotic resistance has been a significant area of research. Studies have shown that the use of Racephenicol can lead to an increase in antibiotic-resistant lactose-fermenting enteric bacteria in animals . This research is vital for developing strategies to mitigate the rise of antibiotic resistance, which is a growing concern in both human and veterinary medicine.

Veterinary Medicine Applications

In veterinary medicine, Racephenicol has been recommended for the treatment of fowl cholera by adding it to poultry feed . The research in this field explores the efficacy of Racephenicol in treating animal diseases and its potential impact on producing antibiotic-resistant strains.

Environmental Impact Studies

Research into the environmental effects of Racephenicol is essential to understand how the drug affects ecosystems when it enters the environment, for instance, through agricultural runoff. While specific studies on Racephenicol’s environmental impact are not readily available, the broader field investigates how antibiotics can affect soil bacterial communities and resistance gene abundances .

Therapeutic Uses in Human Medicine

Racephenicol’s therapeutic applications in human medicine have been explored in various countries. For instance, in China and Italy, Racephenicol has been used to treat human diseases, and in Brazil, it has been widely applied for treating sexually transmitted diseases and pelvic inflammatory disease .

作用機序

Target of Action

Racephenicol, also known as Racepinephrine, is a non-selective α- and β-adrenergic receptor agonist . These receptors are all G-protein-coupled receptors .

Mode of Action

The main therapeutic effect of Racephenicol arises from its agonist action on β2-adrenergic receptors . This interaction activates adenylyl cyclase and increases intracellular cyclic AMP production .

Biochemical Pathways

Racephenicol’s interaction with β2-adrenergic receptors leads to bronchial smooth muscle relaxation . This is particularly beneficial in the treatment of respiratory distress in conditions such as asthma .

Pharmacokinetics

It is known that when given subcutaneously or intramuscularly, racephenicol has a rapid onset and short duration of action .

Result of Action

The primary result of Racephenicol’s action is the relief of mild symptoms of intermittent asthma, including wheezing, tightness of chest, and shortness of breath . In a clinical trial of pediatric patients with bronchiolitis, administration of aerosolized racemic Racephenicol via inhalation resulted in improved clinical symptoms .

Action Environment

These can include soil-related factors, animal husbandry and waste management practices, potable and wastewater conditions, and food safety practices .

特性

IUPAC Name |

2,2-dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl2NO5S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-16)15-12(18)11(13)14/h2-5,9-11,16-17H,6H2,1H3,(H,15,18)/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTVAEFIXJLOWRX-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(C(CO)NC(=O)C(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)C1=CC=C(C=C1)[C@@H]([C@H](CO)NC(=O)C(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401033713, DTXSID501333049 | |

| Record name | Racephenicol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401033713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiamphenicol epimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501333049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Racephenicol | |

CAS RN |

19934-71-5, 847-25-6 | |

| Record name | WIN 5063-3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019934715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Racephenicol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401033713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiamphenicol epimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501333049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chloro-N-methylanilino)pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B1683508.png)

![4-(3-Chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B1683510.png)